molecular formula C11H11Br2NO4 B14002000 Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate CAS No. 840-44-8

Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate

Cat. No.: B14002000
CAS No.: 840-44-8
M. Wt: 381.02 g/mol
InChI Key: KKPNLRXPWMWDBR-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate (CAS No: 840-44-8) is a high-value synthetic building block with the molecular formula C 11 H 11 Br 2 NO 4 and a molecular weight of 381.02 g/mol . This compound is primarily used in advanced organic synthesis, including pharmaceutical research and development. Its structure, featuring both bromine substituents and a nitroaromatic group, makes it a versatile intermediate for various chemical transformations, such as nucleophilic substitutions and coupling reactions . The bromine atoms are excellent leaving groups, facilitating the construction of more complex molecular architectures. The 4-nitrophenyl group can be further modified or reduced, adding to the compound's utility in generating diverse chemical libraries for drug discovery . This reagent is offered with a typical purity of 90% to 98% and is supplied in quantities from 1 kilogram to metric ton scales, packaged to meet specific client requirements . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

840-44-8

Molecular Formula

C11H11Br2NO4

Molecular Weight

381.02 g/mol

IUPAC Name

ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C11H11Br2NO4/c1-2-18-11(15)10(13)9(12)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3

InChI Key

KKPNLRXPWMWDBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Br)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the bromination of an ethyl 3-(4-nitrophenyl)propanoate precursor. The key step is the introduction of bromine atoms at the 2 and 3 positions of the propanoate side chain adjacent to the aromatic ring. This is typically achieved by electrophilic bromination using brominating agents under controlled conditions to avoid over-bromination or side reactions.

Detailed Synthetic Route

Step Reagents and Conditions Description Yield (%) Notes
1 Ethyl 3-(4-nitrophenyl)propanoate as starting material Starting ester substrate - Prepared or commercially available
2 Bromine (Br2) or N-bromosuccinimide (NBS) in inert solvent (e.g., carbon tetrachloride, chloroform) Bromination at 0–25 °C to introduce bromine atoms at 2,3-positions Typically high (70-90%) Temperature control critical to prevent side reactions
3 Purification by recrystallization or chromatography Isolation of this compound - Ensures product purity

This bromination reaction proceeds via the formation of bromonium ion intermediates, facilitating the addition of bromine atoms vicinally on the propanoate chain. The nitro group on the phenyl ring acts as an electron-withdrawing substituent, which can influence the regioselectivity and rate of bromination.

Representative Experimental Procedure

  • Under an inert atmosphere, ethyl 3-(4-nitrophenyl)propanoate is dissolved in carbon tetrachloride.
  • Bromine is added dropwise at 0 °C with stirring.
  • The reaction mixture is maintained at low temperature for 1–2 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the mixture is washed with aqueous sodium bisulfite to quench excess bromine.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated.
  • The crude product is purified by recrystallization from ethanol or by silica gel chromatography.

Alternative Synthetic Approaches

While direct bromination is the most common method, alternative routes include:

Industrial Scale Synthesis

Industrial preparation follows the laboratory method but with scaled-up reactors and precise control of temperature, bromine addition rate, and mixing to maximize yield and purity. Purification often involves crystallization and solvent recovery systems.

Research Data and Analysis

Reaction Conditions and Yields

Parameter Value/Range Impact on Reaction
Solvent Carbon tetrachloride, chloroform Inert, non-polar solvents favor bromination
Temperature 0–25 °C Lower temperatures reduce side reactions
Brominating Agent Br2 or NBS Br2 is more reactive; NBS offers selectivity
Reaction Time 1–3 hours Sufficient for full conversion
Yield 70–90% Dependent on reaction control and purification

Purification Methods

  • Recrystallization from ethanol or ethyl acetate
  • Silica gel chromatography using hexane/ethyl acetate mixtures
  • Washing with aqueous sodium bisulfite and sodium bicarbonate solutions to remove impurities

Spectroscopic Characterization

  • NMR (1H and 13C): Confirm bromination at the 2,3-positions and integrity of the ester and nitro groups.
  • Mass Spectrometry: Molecular ion peak consistent with C11H11Br2NO4 (molecular weight 381.02 g/mol).
  • Infrared Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm^-1), nitro group bands (~1520 and 1345 cm^-1), and C-Br stretches.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent Temperature Yield Notes
Direct bromination Ethyl 3-(4-nitrophenyl)propanoate Bromine (Br2) Carbon tetrachloride 0–25 °C 70-90% Most common, requires careful control
NBS bromination Same as above N-bromosuccinimide (NBS) Chloroform or CCl4 0–25 °C Moderate to high Milder, selective
Stepwise esterification + bromination 3-(4-nitrophenyl)propanoic acid Br2 or NBS Various Controlled Variable Requires extra esterification step

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).

    Reduction: Hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of ethyl 3-(4-nitrophenyl)propanoate derivatives.

    Reduction: Formation of ethyl 2,3-diamino-3-(4-nitrophenyl)propanoate.

    Oxidation: Formation of 2,3-dibromo-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Bromine vs. Cyano Groups: Ethyl 2-bromo-2-cyano-3-(4-nitrophenyl)propanoate (C-12a) replaces one bromine with a cyano group, reducing steric bulk while maintaining electrophilicity. This substitution enables efficient asymmetric alkylation under PTC conditions .
  • Nitro vs. Chloro Phenyl Groups: Replacing the nitro group with chlorine (as in Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate) alters electronic properties. The nitro group’s strong electron-withdrawing effect enhances reactivity in nucleophilic substitutions compared to the chloro analog .

Physical and Spectral Properties

  • Density and Stability : The chloro analog exhibits a high density (1.725 g/cm³), likely due to halogenation, whereas the nitro derivative’s density remains unreported but is expected to be similar .
  • Spectral Characterization: Ethyl 3-hydroxy-2-methylene-3-(4-nitrophenyl)propanoate (from MBH reaction) was confirmed via NMR and HRMS, highlighting the utility of spectral methods in differentiating substituent effects .

Biological Activity

Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11_{11}H10_{10}Br2_2N\O2_2
  • CAS Number : 840-44-8
  • Molecular Weight : 332.01 g/mol

The presence of bromine and nitro groups in its structure contributes to its reactivity and biological activity, allowing it to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The nitro group can undergo reduction to generate reactive intermediates that interact with cellular components, influencing several biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. It has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against certain types of cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported at approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating a promising therapeutic potential .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AnticancerHeLa CellsIC50 = 20 µM
MCF-7 CellsIC50 = 25 µM

Applications in Medicine

Due to its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its derivatives are under investigation for their therapeutic applications in treating infections and cancer. Additionally, the compound's unique chemical properties make it suitable for further modifications to enhance its efficacy and selectivity against specific targets .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of a precursor such as ethyl 3-(4-nitrophenyl)propanoate using brominating agents (e.g., Br₂ in CH₂Cl₂ or N-bromosuccinimide under radical conditions). Key parameters include temperature control (0–25°C) and stoichiometric ratios to avoid over-bromination. Reaction progress is monitored via TLC or GC-MS. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) . For analogs like ethyl 3-bromo-2-cyano-3-(4-nitrophenyl)propanoate, yields up to 71% are achieved with careful control of equivalents and reaction time .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for ethyl ester protons (δ ~1.08 ppm, triplet for CH₃; δ ~3.40 ppm, quartet for CH₂), aromatic protons (δ ~7.79 ppm, multiplet for 4-nitrophenyl), and a singlet for the central CHBr₂ group (δ ~7.28 ppm, integration for 1H) .
  • ¹³C NMR : Peaks at δ ~168 ppm (ester carbonyl), δ ~124–149 ppm (aromatic carbons), and δ ~56–62 ppm (C-Br and OCH₂CH₃) .
  • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O), ~2200 cm⁻¹ (if cyano groups are present in analogs), and ~3385 cm⁻¹ (hydroxy groups in related derivatives) .

Q. What safety protocols are critical when handling brominated nitroaromatic compounds?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential toxicity. Store at 2–8°C in amber glass vials to prevent light-induced degradation. For analogs like 3-(4-hydroxyphenyl)propanoic acid derivatives, strict adherence to SDS guidelines (e.g., emergency contact protocols, P264/P280 safety codes) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the dibromo moiety in nucleophilic substitution reactions?

  • Methodological Answer : The two bromine atoms create a sterically hindered environment, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water). The electron-withdrawing nitro group on the phenyl ring enhances electrophilicity at the β-carbon, facilitating substitution. Kinetic studies using UV-Vis or HPLC can track intermediates. For example, in selenadiazole derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-phenylpropanoate), crystallographic data (monoclinic, P21/c space group) reveal steric constraints affecting reaction pathways .

Q. How can computational methods (DFT, MD simulations) predict regioselectivity in reactions involving this compound?

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents, diastereomers). Use orthogonal techniques:
  • HPLC-MS : Quantify purity and detect byproducts.
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., monoclinic crystal systems with β angles ~105–107° for selenadiazole derivatives ).
  • Variable-temperature NMR : Identify dynamic effects masking true signals .

Q. How does the nitro group impact the compound’s application in photoaffinity labeling or prodrug design?

  • Methodological Answer : The nitro group enables UV-triggered crosslinking in photoaffinity labeling (λ = 365 nm). For prodrugs, enzymatic reduction of the nitro group to an amine (e.g., via nitroreductases) can activate latent functionalities. In vitro assays with liver microsomes or bacterial enzymes validate activation kinetics .

Methodological Notes

  • Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers of analogs like (R)- or (S)-3-amino-3-(4-nitrophenyl)propanoate .
  • Reaction Optimization : Design of Experiments (DoE) software (e.g., MODDE®) identifies critical factors (temperature, solvent polarity) for maximizing yield .
  • Toxicity Screening : Use zebrafish embryo models or human hepatocyte assays to evaluate cytotoxicity of brominated derivatives .

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